(R)-Methyl 1-(MethoxyaMino)-1-oxo-3-phenylpropan-2-ylcarbaMate (R)-Methyl 1-(MethoxyaMino)-1-oxo-3-phenylpropan-2-ylcarbaMate
Brand Name: Vulcanchem
CAS No.: 166742-96-7
VCID: VC0173460
InChI: InChI=1S/C12H16N2O4/c1-17-12(16)13-10(11(15)14-18-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1
SMILES: COC(=O)NC(CC1=CC=CC=C1)C(=O)NOC
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

(R)-Methyl 1-(MethoxyaMino)-1-oxo-3-phenylpropan-2-ylcarbaMate

CAS No.: 166742-96-7

Main Products

VCID: VC0173460

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

(R)-Methyl 1-(MethoxyaMino)-1-oxo-3-phenylpropan-2-ylcarbaMate - 166742-96-7

CAS No. 166742-96-7
Product Name (R)-Methyl 1-(MethoxyaMino)-1-oxo-3-phenylpropan-2-ylcarbaMate
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name methyl N-[(2R)-1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Standard InChI InChI=1S/C12H16N2O4/c1-17-12(16)13-10(11(15)14-18-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1
Standard InChIKey UPCAUQHSJMAOFY-SNVBAGLBSA-N
Isomeric SMILES COC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NOC
SMILES COC(=O)NC(CC1=CC=CC=C1)C(=O)NOC
Canonical SMILES COC(=O)NC(CC1=CC=CC=C1)C(=O)NOC
Synonyms (R)-Methyl 1-(MethoxyaMino)-1-oxo-3-phenylpropan-2-ylcarbaMate
PubChem Compound 10682227
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator